molecular formula C22H17N5O3S B11489699 {4-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl}(pyridin-2-yl)methanone

{4-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl}(pyridin-2-yl)methanone

Cat. No.: B11489699
M. Wt: 431.5 g/mol
InChI Key: OLUYFRBQERJHGP-UHFFFAOYSA-N
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Description

2-{4-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-3-NITROBENZOYL}PYRIDINE is a complex organic compound that features a triazole ring, a benzyl group, and a nitrobenzoate moiety. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-3-NITROBENZOYL}PYRIDINE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and nitration reactions . The final step often includes the coupling of the triazole derivative with a pyridine moiety under specific conditions, such as the presence of a base like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-3-NITROBENZOYL}PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, nitric acid for nitrations, and various alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-{4-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-3-NITROBENZOYL}PYRIDINE involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the disruption of normal cellular processes .

Properties

Molecular Formula

C22H17N5O3S

Molecular Weight

431.5 g/mol

IUPAC Name

[4-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]-pyridin-2-ylmethanone

InChI

InChI=1S/C22H17N5O3S/c1-26-20(13-15-7-3-2-4-8-15)24-25-22(26)31-19-11-10-16(14-18(19)27(29)30)21(28)17-9-5-6-12-23-17/h2-12,14H,13H2,1H3

InChI Key

OLUYFRBQERJHGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC2=C(C=C(C=C2)C(=O)C3=CC=CC=N3)[N+](=O)[O-])CC4=CC=CC=C4

Origin of Product

United States

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